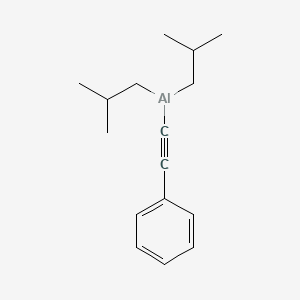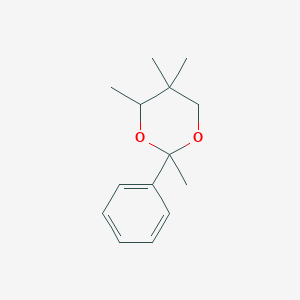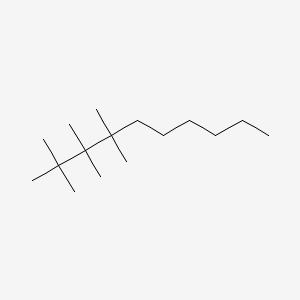
2,2,3,3,4,4-Hexamethyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4-Hexamethyldecane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a decane backbone with six methyl groups attached to the second, third, and fourth carbon atoms. This compound is part of a larger family of branched alkanes, which are known for their unique structural properties and varied applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexamethyldecane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the catalytic hydrogenation of a precursor compound, such as a hexamethylated alkene, in the presence of a metal catalyst like palladium or platinum. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the precursor compounds are subjected to catalytic hydrogenation. The process is optimized to maximize yield and purity, often involving multiple stages of purification, including distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4-Hexamethyldecane, like other alkanes, is relatively inert but can undergo several types of reactions under specific conditions:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Although already fully saturated, any unsaturated precursors can be reduced to form this compound.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of UV light or a radical initiator.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Substitution: Halogenated alkanes
Applications De Recherche Scientifique
2,2,3,3,4,4-Hexamethyldecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of branched alkanes and their reactivity.
Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4-Hexamethyldecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and permeability. Its effects are mediated through non-covalent interactions, such as van der Waals forces, with molecular targets like membrane lipids and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethylpentane: Another branched alkane with similar structural features but fewer methyl groups.
2,2,3,3-Tetramethylbutane: A smaller branched alkane with a similar degree of branching.
2,2,3,3,4,4-Hexamethylhexane: A longer-chain analogue with similar branching.
Uniqueness
2,2,3,3,4,4-Hexamethyldecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high degree of branching leads to lower boiling points and different reactivity compared to linear alkanes or less-branched isomers.
Propriétés
Numéro CAS |
27235-48-9 |
|---|---|
Formule moléculaire |
C16H34 |
Poids moléculaire |
226.44 g/mol |
Nom IUPAC |
2,2,3,3,4,4-hexamethyldecane |
InChI |
InChI=1S/C16H34/c1-9-10-11-12-13-15(5,6)16(7,8)14(2,3)4/h9-13H2,1-8H3 |
Clé InChI |
SSCYWBFGEPBPAK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)C(C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


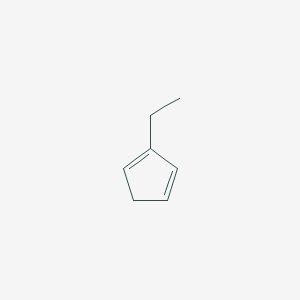
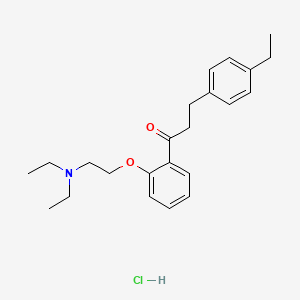

![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
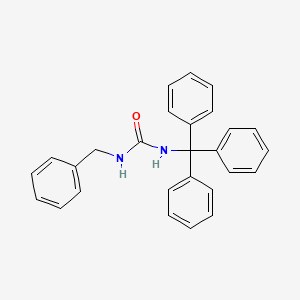
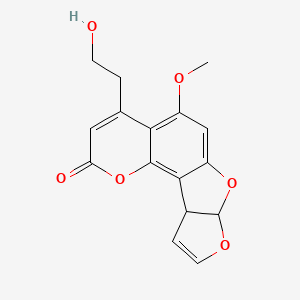

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
